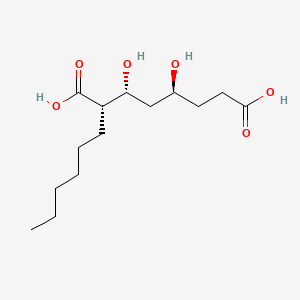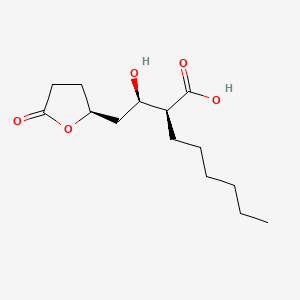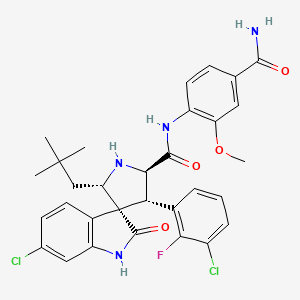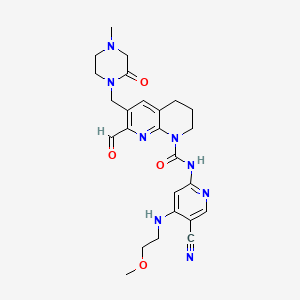
Sisunatovir hydrochloride
Overview
Description
Sisunatovir hydrochloride is an investigational, orally administered fusion inhibitor designed to block the replication of the respiratory syncytial virus (RSV) by inhibiting the fusion of the virus with the host cell. This compound is currently under clinical development by Pfizer and has shown promising results in reducing viral load in clinical trials .
Scientific Research Applications
Sisunatovir hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of fusion inhibitors and antiviral agents.
Biology: Investigated for its effects on viral replication and host cell interactions.
Medicine: Under clinical development for the treatment of RSV infections in infants, toddlers, young children, immunocompromised patients, and the elderly.
Industry: Potential applications in the development of antiviral therapies and preventive measures against RSV
Mechanism of Action
The mechanism of action of sisunatovir hydrochloride involves targeting the RSV fusion protein, thereby preventing the virus from fusing with the host cell membrane. This inhibition blocks the entry of the virus into the host cell, effectively reducing viral replication and spread. The molecular targets and pathways involved include the RSV F-protein and the associated fusion machinery .
Future Directions
Sisunatovir hydrochloride is currently in phase 2 clinical development . Pfizer has completed the acquisition of ReViral, the company that initially developed Sisunatovir, and plans to continue the development program in both adult and pediatric populations . Pfizer also opted in to the right to develop and commercialize sisunatovir in Mainland China, Hong Kong, Macau, and Singapore . If successful, Pfizer believes annual revenue for these programs has the potential to reach or exceed $1.5 billion .
Preparation Methods
The synthetic routes and reaction conditions for sisunatovir hydrochloride involve the use of various chemical reagents and catalystsThe industrial production methods for this compound are designed to ensure high purity and yield, utilizing advanced techniques in organic synthesis and purification .
Chemical Reactions Analysis
Sisunatovir hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Comparison with Similar Compounds
Sisunatovir hydrochloride is unique in its specific targeting of the RSV fusion protein. Similar compounds include other fusion inhibitors and antiviral agents that target different stages of the viral life cycle. Some of these similar compounds are:
Palivizumab: A monoclonal antibody that targets the RSV F-protein.
Ribavirin: An antiviral drug that inhibits viral RNA synthesis.
Nirsevimab: A monoclonal antibody designed to provide passive immunity against RSV. This compound stands out due to its oral administration and specific mechanism of action
properties
IUPAC Name |
1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYAFKAHRIPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1903763-83-6 | |
| Record name | Sisunatovir hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SISUNATOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5XGN8XKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)


![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)



